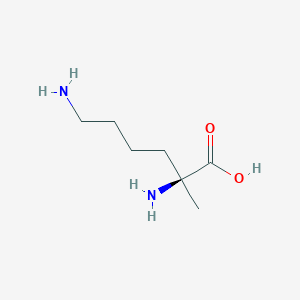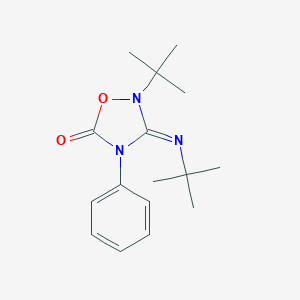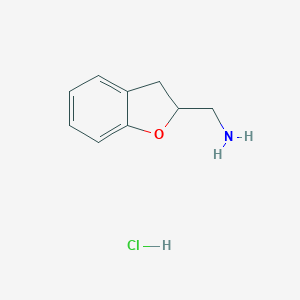
(1-Propylpyrrolidin-3-yl)methanol
説明
Synthesis Analysis
The synthesis of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” often involves the reduction of cyclic sulfonamides, with cyclic aryl sulfonamides being reductively ring-opened to furnish amino products. This process uses an intramolecular Heck reaction followed by reduction, representing an efficient method for constructing molecules where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor (Evans, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is analyzed through various methods, including NMR, IR, and X-ray crystallography, to understand the arrangement of atoms and the stereochemistry of the molecules. For example, the synthesis of optically active polymers through anionic polymerization of derivatives has been reported, demonstrating the ability to achieve a helical conformation of single screw-sense, which exhibits reversible helix-helix transition in methanol containing an acid (Okamoto et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to “(1-Propylpyrrolidin-3-yl)methanol” include catalytic asymmetric additions of organozinc reagents to aldehydes, showcasing the potential for high enantioselectivity. This highlights the compounds' utility in synthetic organic chemistry for producing enantiomerically pure substances (Wang et al., 2008).
Physical Properties Analysis
The physical properties of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” can be inferred from studies on molecular aggregates in liquid alcohols. Such research provides insights into the hydrogen-bonding and morphological characteristics of molecular aggregates, which are crucial for understanding the solubility, volatility, and other physical properties of the compound (Vrhovšek et al., 2011).
Chemical Properties Analysis
The chemical properties of “(1-Propylpyrrolidin-3-yl)methanol” and its derivatives can be partially understood by examining their reactivity in various chemical reactions, such as the synthesis of spiropyrrolidine derivatives via 1,3-dipolar cycloaddition reactions. These reactions offer a pathway to a range of spiroheterocycles, indicative of the versatile reactivity and potential applications of these compounds in organic synthesis (Feng et al., 2011).
科学的研究の応用
Methanol in Lipid Dynamics
Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates isotopically distinct phospholipid mixing, transfer, and flip-flop kinetics, which can influence the structure-function relationship associated with bilayer composition. This finding is essential for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Methanol in Organic Synthesis
Methanol is explored as a renewable chemical feedstock for fine chemical synthesis through direct C-C coupling with allenes, producing higher alcohols and incorporating all-carbon quaternary centers. This process represents a novel catalytic C-C coupling method of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).
Methanol in Ionic Liquid Polymers
Methanol has been used in the polymerization of imidazolium-based ionic liquid monomers, demonstrating its role in synthesizing double hydrophilic block copolymers (DHBCs). These copolymers have potential applications in electrochemical processes and material science, showcasing methanol's versatility beyond its traditional use as a solvent (Vijayakrishna et al., 2008).
Methanol in Catalysis
The bis(trifluoromethylsulfonyl)imide anion, used as an ionic liquid anion, has been directly oxidized to form a radical electrocatalyst on a platinum electrode under anaerobic conditions. This in situ generated radical catalyst selectively promotes the electrooxidation of methanol, highlighting a novel approach for utilizing ionic liquids as mediums for in situ generation of electrocatalysts (Tang et al., 2016).
特性
IUPAC Name |
(1-propylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJCQKKDKQAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)







![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



